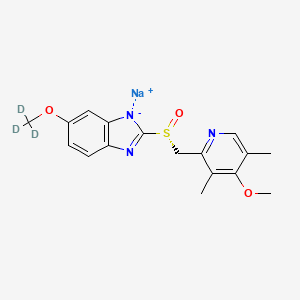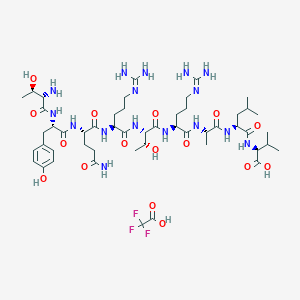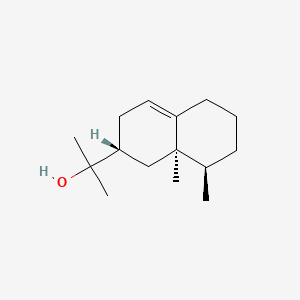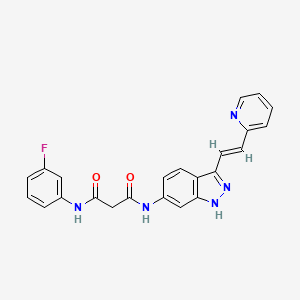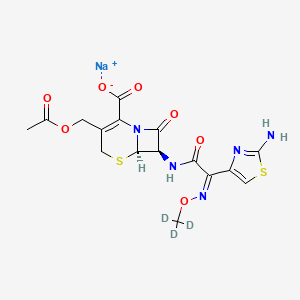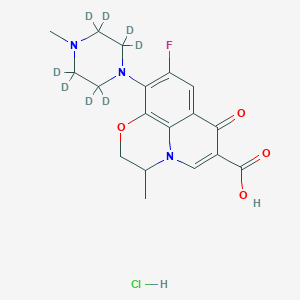
Nrf2 activator-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nrf2 activator-2 is a compound that plays a crucial role in the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is essential for cellular defense mechanisms against oxidative stress and inflammation. By activating Nrf2, this compound enhances the expression of antioxidant proteins, thereby protecting cells from damage caused by reactive oxygen species and other stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nrf2 activator-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such activators .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Nrf2 activator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents and catalysts.
Major Products:
Scientific Research Applications
Nrf2 activator-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tool to study the mechanisms of oxidative stress and antioxidant defense. It helps researchers understand how cells respond to oxidative damage and develop strategies to mitigate such effects .
Biology: In biological research, this compound is employed to investigate the role of the Nrf2 pathway in cellular homeostasis and disease. It is particularly valuable in studying neurodegenerative diseases, cancer, and inflammatory conditions .
Medicine: In medicine, this compound has potential therapeutic applications. It is being explored as a treatment for conditions characterized by oxidative stress and inflammation, such as Alzheimer’s disease, Parkinson’s disease, and certain cancers .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its ability to modulate the Nrf2 pathway makes it a valuable compound for pharmaceutical research and development .
Mechanism of Action
Nrf2 activator-2 exerts its effects by interacting with the Nrf2 pathway. Under normal conditions, Nrf2 is bound to Kelch-like ECH-associated protein 1 (Keap1) in the cytoplasm, which inhibits its activity. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the DNA, promoting the transcription of genes involved in detoxification, reduction of reactive oxygen species, and restoration of redox homeostasis .
Comparison with Similar Compounds
Nrf2 activator-2 is unique in its ability to specifically activate the Nrf2 pathway without causing excessive activation that could lead to aberrant gene expression. Similar compounds include:
Properties
Molecular Formula |
C20H17BrO3 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
6-bromo-8,8-dimethyl-3-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H17BrO3/c1-20(2)9-8-14-17-13(11-16(21)18(14)24-20)10-15(19(22)23-17)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
AWBUMGZRUKQFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3C(=CC(=C2O1)Br)C=C(C(=O)O3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


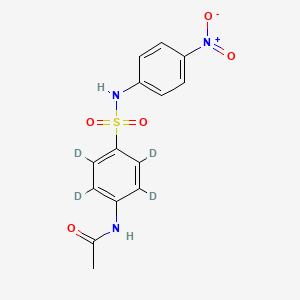
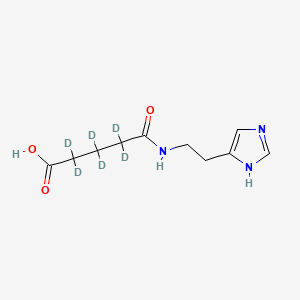
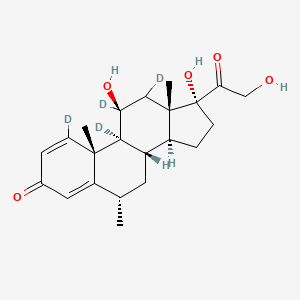

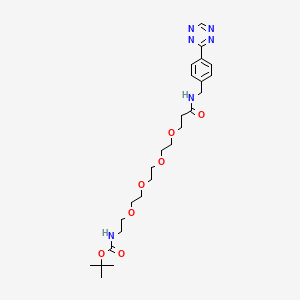
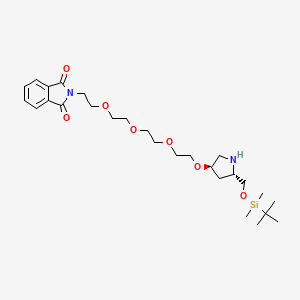
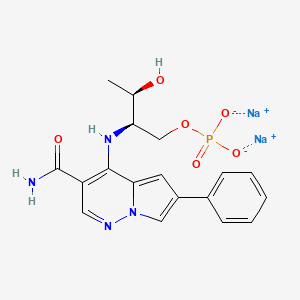
![4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12423950.png)
